molecular formula C11H15BrN2O2 B8440981 [(2-Bromo-3-pyridinyl)oxy]-N,N-diethylacetamide CAS No. 118650-05-8

[(2-Bromo-3-pyridinyl)oxy]-N,N-diethylacetamide

Cat. No. B8440981
Key on ui cas rn: 118650-05-8
M. Wt: 287.15 g/mol
InChI Key: QPMIHWNNWXDNGI-UHFFFAOYSA-N
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Patent
US04921867

Procedure details

Diethylamine (0.874 g) was slowly added with cooling to [(2-bromo-3-pyridinyl)oxy]acetic acid (2.58 g) in toluene (10 ml). The solution was then dded to phosphorous pentoxide (1.87 g) and diethylamine (1.74 g) in toluene (10 ml). After the addition the mixture was heated under reflux overnight. The dark solution was diluted with water (20 ml), made alkaline with 8% sodium bicarbonate (20 ml) and extracted with ethyl acetate (3×30 ml). The combined organic extracts were dried and the solvent was evaporated in vacuo to give the title compound as a brown oil (2.8 g). t.l.c. (toluene-ethanol-0.88 ammonia 80:20:1) Rf 0.47.
Quantity
0.874 g
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.87 g
Type
reactant
Reaction Step Three
Quantity
1.74 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[Br:6][C:7]1[C:12]([O:13][CH2:14][C:15]([OH:17])=O)=[CH:11][CH:10]=[CH:9][N:8]=1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1.O>[Br:6][C:7]1[C:12]([O:13][CH2:14][C:15]([N:3]([CH2:4][CH3:5])[CH2:1][CH3:2])=[O:17])=[CH:11][CH:10]=[CH:9][N:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.874 g
Type
reactant
Smiles
C(C)NCC
Step Two
Name
Quantity
2.58 g
Type
reactant
Smiles
BrC1=NC=CC=C1OCC(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
1.87 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Four
Name
Quantity
1.74 g
Type
reactant
Smiles
C(C)NCC
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×30 ml)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=CC=C1OCC(=O)N(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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